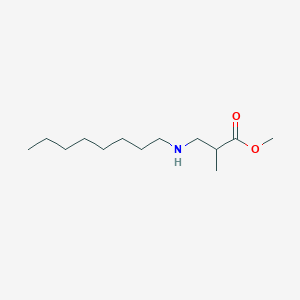

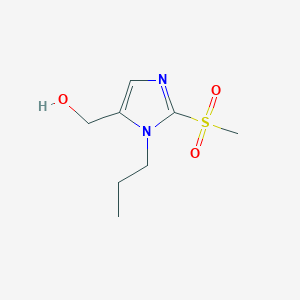

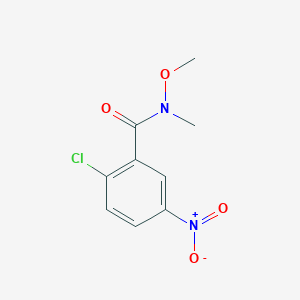

2-Ethoxy-N-methoxy-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It’s also referred to as Weinreb amide .

Chemical Reactions Analysis

N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones . The specific chemical reactions involving “2-Ethoxy-N-methoxy-N-methylbenzamide” are not available in the retrieved data.Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide is a liquid with a refractive index of 1.533. It has a boiling point of 70 °C/0.1 mmHg and a density of 1.085 g/mL at 25 °C .科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis Techniques : Innovative synthesis methods, such as the one-pot coupling of a carboxylic acid and amine using COMU as a coupling reagent, have been developed, with applications in undergraduate organic chemistry courses and in expanding methods of amide bond formation (Withey & Bajic, 2015).

- Directed Metalation and Synthesis : Directed metalation techniques involving N-tert-butyl-N-methyl-2-methoxybenzamide have been employed for efficient synthesis of complex organic compounds like lunularic acid (Reitz & Massey, 1990).

- Catalytic Applications : Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides has been explored, demonstrating the use of N-alkenoyl-2-methoxybenzamide in enhancing reactivity through intramolecular hydrogen bonding (Inokuma, Hoashi, & Takemoto, 2006).

Organic Chemistry and Pharmacological Research

- Quinazoline Derivatives Synthesis : 2-Ethoxy-N-methoxy-N-methylbenzamide derivatives have been utilized in the synthesis of 3-methyl-2-phenylquinazoline-4-thiones, providing insights into the kinetics and mechanisms of cyclization reactions (Hanusek, Drabina, Sedlák, & Rosa, 2006).

- Imidazolinium Compound Reactions : Studies on the reaction of asymmetric imidazolinium compounds with nucleophiles have been conducted, offering insights into the synthesis of complex organic structures and their stability (Perillo & Lamdan, 1975).

Advanced Organic Syntheses

- Rhodium-Catalyzed Synthesis : A rhodium(III)-catalyzed system for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate highlights the role of catalysis in organic synthesis (Xie et al., 2021).

Chemical Properties and Interactions

- Liquid Chromatographic Elution Characteristics : The reversed-phase liquid chromatographic retention of N-ethylbenzamides, including this compound, has been investigated, contributing to the understanding of quantitative structure-retention relationships in chromatography (Lehtonen, 1983).

Safety and Hazards

Based on the safety data sheet of a similar compound, N-Methylbenzamide, it is harmful if swallowed and is suspected of causing genetic defects . It’s recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

作用機序

Target of Action

It is structurally similar to n-methylbenzamide, which is a potent inhibitor of pde10a (phosphodiesterase), a protein abundant only in brain tissue .

Mode of Action

Based on its structural similarity to n-methylbenzamide, it may interact with its target protein and inhibit its function .

特性

IUPAC Name |

2-ethoxy-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-10-8-6-5-7-9(10)11(13)12(2)14-3/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYDYFGJEOKAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

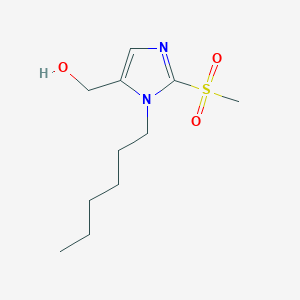

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

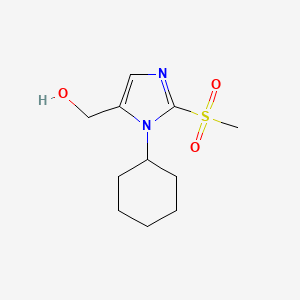

![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)

![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)